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Compound of Interest

Compound Name: (R)-(+)-Bupivacaine hydrochloride

Cat. No.: B1668057 Get Quote

A Guide for Researchers and Drug Development Professionals

The cardiotoxicity of local anesthetics, particularly bupivacaine, is a significant concern in

clinical practice. This guide provides a detailed comparative analysis of the enantiomers of

bupivacaine—levobupivacaine (S(-)-bupivacaine) and dextrobupivacaine (R(+)-bupivacaine)—

on cardiac ion channels. Understanding the stereoselective interactions of these drugs with

sodium, potassium, and calcium channels is crucial for the development of safer anesthetic

agents. This analysis is supported by experimental data from peer-reviewed studies, with

detailed methodologies provided for key experiments.

Data Presentation: Quantitative Comparison of
Bupivacaine Enantiomer Effects
The following tables summarize the quantitative effects of bupivacaine enantiomers on various

cardiac ion channels. The data highlights the stereoselective nature of their interactions, with

dextrobupivacaine generally exhibiting a more potent blockade of sodium and certain

potassium channels, contributing to its higher cardiotoxicity.

Table 1: Comparative Effects on Cardiac Sodium (Na+) Channels
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Parameter
Levobupiva
caine (S(-))

Dextrobupi
vacaine
(R(+))

Racemic
Bupivacain
e

Cell
Type/Chann
el

Reference

Tonic Block

(10 µmol/L)
8% inhibition 6% inhibition Not specified

Guinea pig

ventricular

myocytes

[1][2]

Inactivated

State Block

(10 µmol/L)

58 ± 3%

inhibition

72 ± 2%

inhibition
Not specified

Guinea pig

ventricular

myocytes

[1][2]

Time

Constant for

Inactivated

State Block

2.56 ± 0.26

seconds

1.84 ± 0.16

seconds
Not specified

Guinea pig

ventricular

myocytes

[1][2]

Shift in Na+

Channel

Availability

(10 µmol/L)

30 ± 2 mV 37 ± 2 mV Not specified

Guinea pig

ventricular

myocytes

[1][2]

IC50 (Open-

channel

block)

Not specified Not specified 69.5 ± 8.2 µM

hH1 (SCN5A)

channels in

HEK-293

cells

[3]

IC50

(Inactivated

state)

Not specified Not specified
2.18 ± 0.16

µM

hH1 (SCN5A)

channels in

HEK-293

cells

[3]

Table 2: Comparative Effects on Cardiac Potassium (K+) Channels
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Channel
Subtype

Levobupiva
caine (S(-))

Dextrobupi
vacaine
(R(+))

Racemic
Bupivacain
e

Key
Findings

Reference

hKv1.5 Less potent More potent Not specified

R(+)-

enantiomer

has a faster

association

rate constant.

[4]

hERG
More potent

(≈2-fold)
Less potent Intermediate

Levobupivaca

ine: 67.5 ±

4.2% block at

20 µM.

Dextrobupiva

caine: 47.2 ±

5.2% block at

20 µM.

[5]

TREK-1
IC50: 126.1 ±

24.5 µM
Not specified

IC50: 95.4 ±

14.6 µM

Racemic

bupivacaine

is more

potent than

levobupivacai

ne.

[6]

Table 3: Comparative Effects on Cardiac Calcium (Ca2+) Channels

| Channel Type / Parameter | Levobupivacaine (S(-)) | Dextrobupivacaine (R(+)) | Key Findings

| Cell Type | Reference | |---|---|---|---|---| | L-type Ca2+ Current (ICa-L) Inhibition (10 µM) | 51.4

± 3.8% reduction | 40.2 ± 8.8% reduction | No significant difference in inhibitory intensity

between enantiomers. | Rat ventricular myocytes |[7] | | Ca2+ Release from Sarcoplasmic

Reticulum | Enhances Ca2+-induced Ca2+ release (1-3 mM) | Inhibits Ca2+-induced Ca2+

release (3 mM) | Stereoselective effects on specific proteins like the ryanodine receptor. |

Skinned mammalian skeletal muscle fibers |[8] |
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The following section details the methodologies used in the cited experiments to determine the

effects of bupivacaine enantiomers on cardiac ion channels.

Whole-Cell Voltage-Clamp Technique
This is the primary method for studying ion channel electrophysiology.

Objective: To measure the ion currents across the membrane of a single cardiac myocyte while

controlling the membrane potential.

Procedure:

Cell Isolation: Cardiac ventricular myocytes are isolated from animal hearts (e.g., guinea pig,

rat) through enzymatic digestion.[1][2]

Pipette Preparation: Borosilicate glass micropipettes with a resistance of 4-6 MΩ are

fabricated using a pipette puller. The pipette is filled with an internal solution containing ions

that mimic the intracellular environment.[9][10]

Gigaohm Seal Formation: The micropipette is pressed against the cell membrane, and

gentle suction is applied to form a high-resistance seal ( >1 GΩ). This electrically isolates the

patch of membrane under the pipette tip.[11]

Whole-Cell Configuration: A brief pulse of stronger suction or a voltage "zap" is applied to

rupture the membrane patch, allowing for electrical and chemical access to the cell's interior.

[11]

Voltage Clamping: The membrane potential is held at a specific voltage by a patch-clamp

amplifier. The amplifier injects a current that is equal and opposite to the current flowing

through the ion channels, thus "clamping" the voltage. This injected current is a direct

measure of the ion channel current.

Drug Application: Bupivacaine enantiomers are applied to the cell via the external solution at

various concentrations.

Data Acquisition: Currents are recorded before and after drug application using specific

voltage protocols designed to elicit currents from different channel states (resting, open,
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inactivated).[1][2]

Solutions:

External Solution (ACSF - Artificial Cerebrospinal Fluid): Typically contains (in mM): 125

NaCl, 2.5 KCl, 1 MgCl2, 2 CaCl2, 1.25 NaH2PO4, 25 NaHCO3, and 25 glucose, with a pH of

7.4.[9]

Internal (Pipette) Solution: Typically contains (in mM): 130 KCl, 5 NaCl, 0.4 CaCl2, 1 MgCl2,

10 HEPES, and 11 EGTA, with a pH of 7.3.[9]

[3H]Ryanodine Binding Assay
Objective: To measure the activity of the Ca2+ release channel (ryanodine receptor) in the

sarcoplasmic reticulum.

Procedure:

Microsome Preparation: Sarcoplasmic reticulum microsomes are prepared from cardiac

muscle tissue.

Binding Reaction: Microsomes are incubated with [3H]ryanodine (a radiolabeled ligand that

binds to the open state of the ryanodine receptor) in the presence of varying concentrations

of bupivacaine enantiomers.

Separation and Scintillation Counting: The bound and free [3H]ryanodine are separated by

filtration, and the amount of bound radioactivity is quantified using a scintillation counter. An

increase in binding indicates channel activation, while a decrease indicates inhibition.[12]
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Caption: Differential effects of bupivacaine enantiomers on cardiac ion channels.
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Experimental Workflow
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Caption: Workflow for whole-cell voltage-clamp experiments.

Logical Relationships in Cardiotoxicity
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Caption: Logical flow from ion channel block to cardiotoxicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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